molecular formula C16H12F3N B4332101 1-[3-(trifluoromethyl)benzyl]-1H-indole

1-[3-(trifluoromethyl)benzyl]-1H-indole

Cat. No. B4332101
M. Wt: 275.27 g/mol
InChI Key: QOVXJETZMZTCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(trifluoromethyl)benzyl]-1H-indole, also known as AM-2201, is a synthetic cannabinoid that has been widely studied in the fields of pharmacology and medicinal chemistry. AM-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. This compound has been synthesized and studied for its potential therapeutic applications, as well as its use as a research tool in the study of the endocannabinoid system.

Mechanism of Action

1-[3-(trifluoromethyl)benzyl]-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of a wide range of physiological processes. Activation of these receptors by this compound leads to the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. Additionally, this compound has been shown to have some affinity for other receptors, including the vanilloid receptor TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antiproliferative effects in cancer cells. Additionally, this compound has been shown to have some effects on the cardiovascular system, including vasodilation and changes in heart rate. However, further research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(trifluoromethyl)benzyl]-1H-indole in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. Additionally, this compound has been well-characterized in terms of its synthesis, pharmacology, and toxicology, making it a reliable tool for research purposes. However, one limitation of using this compound in laboratory experiments is its potential for abuse and dependence, which may limit its use in certain contexts.

Future Directions

There are several potential future directions for research on 1-[3-(trifluoromethyl)benzyl]-1H-indole and related compounds. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory effects of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the antiproliferative effects of this compound in cancer cells, which may lead to the development of new cancer therapies. Finally, there is a need for further research on the potential risks and benefits of using this compound and related compounds in humans, particularly in the context of pain management and cancer treatment.

Scientific Research Applications

1-[3-(trifluoromethyl)benzyl]-1H-indole has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, suggesting that it may be a useful tool for the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells in vitro.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N/c17-16(18,19)14-6-3-4-12(10-14)11-20-9-8-13-5-1-2-7-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXJETZMZTCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.